molecular formula C17H18O B1367044 1,3-Bis(4-methylphenyl)propan-2-one CAS No. 70769-70-9

1,3-Bis(4-methylphenyl)propan-2-one

Cat. No.: B1367044
CAS No.: 70769-70-9
M. Wt: 238.32 g/mol
InChI Key: PUZVMWHVUCLWGF-UHFFFAOYSA-N
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Description

1,3-Bis(4-methylphenyl)propan-2-one: is an organic compound with the molecular formula C₁₇H₁₈O . It is characterized by the presence of two 4-methylphenyl groups attached to a propan-2-one backbone. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(4-methylphenyl)propan-2-one can be synthesized through several methods. One common method involves the condensation of 4-methylbenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency. The process may include steps such as purification through recrystallization or distillation to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-methylphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: 4-methylbenzoic acid or 4-methylbenzophenone.

    Reduction: 1,3-Bis(4-methylphenyl)propan-2-ol.

    Substitution: 4-nitro-1,3-Bis(4-methylphenyl)propan-2-one or 4-bromo-1,3-Bis(4-methylphenyl)propan-2-one.

Scientific Research Applications

1,3-Bis(4-methylphenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-methylphenyl)propan-2-one depends on the specific reactions it undergoes. For example, in electrophilic aromatic substitution reactions, the compound’s aromatic rings act as nucleophiles, reacting with electrophiles to form substituted products. The ketone group can also participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon.

Comparison with Similar Compounds

1,3-Bis(4-methylphenyl)propan-2-one can be compared to similar compounds such as:

    1,3-Bis(4-methoxyphenyl)propan-2-one: This compound has methoxy groups instead of methyl groups, which can affect its reactivity and physical properties.

    1,3-Bis(4-chlorophenyl)propan-2-one: The presence of chlorine atoms can lead to different chemical behavior, particularly in substitution reactions.

    1,3-Bis(4-nitrophenyl)propan-2-one: The nitro groups can significantly alter the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1,3-bis(4-methylphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-13-3-7-15(8-4-13)11-17(18)12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZVMWHVUCLWGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)CC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80497434
Record name 1,3-Bis(4-methylphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80497434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70769-70-9
Record name 1,3-Bis(4-methylphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80497434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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